molecular formula C16H12F2N2 B7562417 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole

3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole

Cat. No. B7562417
M. Wt: 270.28 g/mol
InChI Key: AJKJGAVICUWYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole, also known as FFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazole class of organic compounds and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole is not fully understood. However, it has been found to act as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole can reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole in lab experiments is its potency and selectivity. 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been found to be a potent inhibitor of COX-2 and LOX, making it a valuable tool for studying inflammation and pain. However, one of the limitations of using 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole is its potential toxicity. Studies have shown that high doses of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole can cause liver and kidney damage in animals.

Future Directions

There are several future directions for research on 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole. One area of research is the development of more potent and selective inhibitors of COX-2 and LOX. Another area of research is the development of new applications for 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole, such as in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole and its potential toxic effects. Overall, 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole involves the reaction of 4-fluorobenzaldehyde with 4-fluorophenylhydrazine in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide and sodium hydride to yield 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole. This synthesis method has been found to be efficient and yields high purity 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole.

Scientific Research Applications

3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects that make it a valuable tool for researchers. 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been used in the study of pain, inflammation, and cancer. It has also been found to have potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2/c17-14-5-1-12(2-6-14)11-20-10-9-16(19-20)13-3-7-15(18)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJGAVICUWYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole

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